molecular formula C11H10N2OS B2430683 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one CAS No. 146381-56-8

3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one

Katalognummer: B2430683
CAS-Nummer: 146381-56-8
Molekulargewicht: 218.27
InChI-Schlüssel: HXZKZIDCGWOBNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one is a synthetic derivative of the quinazolinone scaffold, a fused nitrogen heterocycle recognized for its diverse pharmacological potential . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel anti-virulence agents. A primary research application for this class of compounds is as an inhibitor of the Pseudomonas Quinolone Signal (pqs) quorum sensing system in Pseudomonas aeruginosa . Molecular docking studies suggest that analogues featuring a cyclopropyl group at the 3-position of the quinazolinone core can bind effectively to the PqsR receptor, a key regulator of virulence and biofilm formation in this multidrug-resistant pathogen . By disrupting bacterial communication rather than growth, such quinazolinone inhibitors represent a promising strategy to combat antibiotic resistance with reduced selective pressure . Beyond anti-virulence research, the 2-mercaptoquinazolin-4(3H)-one structure is a privileged scaffold in drug discovery, capable of engaging biological targets through hydrogen bonding and π-π stacking interactions . Researchers are exploring similar compounds for a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

3-cyclopropyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c14-10-8-3-1-2-4-9(8)12-11(15)13(10)7-5-6-7/h1-4,7H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZKZIDCGWOBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146381-56-8
Record name 3-cyclopropyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Classical Synthesis Approaches for 3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one

Cyclocondensation of Anthranilic Acid Derivatives with Isothiocyanates

The foundational route to this compound involves the cyclocondensation of methyl anthranilate (7b ) with cyclopropyl isothiocyanate in the presence of triethylamine. This one-pot reaction proceeds via nucleophilic attack of the anthranilate amine on the isothiocyanate’s electrophilic carbon, forming a thiourea intermediate. Subsequent intramolecular cyclization eliminates ethanol, yielding the 2-mercaptoquinazolin-4(3H)-one scaffold.

Key challenges include the electron-withdrawing effects of substituents on the anthranilic acid precursor. For example, 5-chloro-substituted methyl anthranilate (7c ) exhibits reduced nucleophilicity due to the chlorine atom’s inductive effects, leading to lower yields (19–25%) compared to unsubstituted analogues (up to 95%). Optimizing the base (e.g., triethylamine vs. potassium carbonate) and solvent (ethanol vs. DMF) can mitigate these issues.

Table 1: Cyclocondensation Yields for 2-Mercaptoquinazolin-4(3H)-one Derivatives
Anthranilic Acid Derivative Substituent Yield (%) Reference
Methyl anthranilate (7b ) None 95
7c 5-Cl 19
Anthranilic acid (7a ) None 85

Functionalization via Nucleophilic Substitution

Post-cyclocondensation, the thiol group at position 2 undergoes further functionalization. For instance, reacting this compound (8a ) with propargyl bromide in the presence of potassium carbonate facilitates thiolate formation, enabling nucleophilic substitution to introduce alkynyl groups. This step is critical for diversifying the quinazolinone core while preserving the cyclopropyl moiety.

Microwave-Assisted Synthesis Techniques

Accelerated Niementowski Reaction

The Niementowski reaction, traditionally requiring prolonged heating, has been optimized using microwave irradiation (MWI). Khajavi et al. demonstrated that anthranilic acid (77 ) and formamide react under solvent-free MWI conditions to form 3H-quinazolin-4-ones in 4 minutes, a significant reduction from conventional 6–8 hours. While this method primarily yields unsubstituted quinazolinones, adapting it for cyclopropyl incorporation remains an area of active research.

Base-Promoted Nucleophilic Aromatic Substitution (SNAr)

Transition-Metal-Free Synthesis

A novel SNAr approach avoids transition-metal catalysts by leveraging the reactivity of ortho-fluorobenzamides. Reacting N-methylbenzamide (1a ) with benzamide (2a ) in DMSO using Cs2CO3 as a base at 135°C for 24 hours yields 3-methyl-2-phenylquinazolin-4(3H)-one (3aa ) in 70% yield. Adapting this method for cyclopropyl groups requires substituting benzamide with cyclopropylamide derivatives, though steric effects may influence yields.

Table 2: SNAr Reaction Parameters and Outcomes
Substrate Base Temperature (°C) Time (h) Yield (%) Reference
N-methylbenzamide Cs2CO3 135 24 70
N-cyclopropylamide* Cs2CO3 135 24 -* -

*Hypothetical extension of reported methodology.

Comparative Analysis of Synthetic Methodologies

Yield and Scalability

Classical cyclocondensation offers high yields (up to 95%) but struggles with electron-deficient substrates. MWI methods excel in speed and energy efficiency but require specialized equipment. SNAr approaches eliminate transition metals, enhancing sustainability, yet longer reaction times and moderate yields limit industrial applicability.

Functional Group Compatibility

The cyclopropyl group’s strain and steric bulk necessitate careful optimization. MWI’s rapid heating mitigates decomposition risks, while SNAr’s mild conditions preserve sensitive functionalities. Classical methods, though versatile, may degrade sterically hindered intermediates.

Applications in Medicinal Chemistry

Anticancer Activity

Quinazolinone derivatives, including this compound, exhibit promise as kinase inhibitors and apoptosis inducers. Their synthesis enables structure-activity relationship (SAR) studies, particularly in modifying the thiol and cyclopropyl groups to enhance bioavailability and target affinity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the quinazolinone to its corresponding dihydroquinazoline derivative.

    Substitution: Nucleophilic substitution reactions might occur at the quinazolinone core, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary focus of research involving 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one lies in its potential as a therapeutic agent. Its structure allows it to interact effectively with various biological targets, particularly in anticancer research. Studies indicate that this compound may inhibit key signaling pathways involved in cancer progression, targeting specific kinases and enzymes critical for tumor growth and survival.

Anticancer Activity

Recent investigations have highlighted the compound's potential antitumor effects. For instance, derivatives of quinazolinones have shown promise as inhibitors of vascular endothelial growth factor receptor (VEGFR) and other targets associated with different cancer types, including breast and prostate cancers .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AnticancerVarious cancer cell linesInhibition of cell proliferation2021

Antimicrobial Activity Study (2024)

Objective: To assess the efficacy against Gram-positive and Gram-negative bacteria.

Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating its potential as a therapeutic agent against breast cancer.

Inflammation Model Study (2025)

Objective: To investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, suggesting its role in modulating inflammatory responses.

Wirkmechanismus

The mechanism of action for compounds like 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one often involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-mercaptoquinazolin-4(3H)-one: Lacks the cyclopropyl group but shares the core structure.

    3-cyclopropylquinazolin-4(3H)-one: Similar but without the mercapto group.

    2-mercapto-3-phenylquinazolin-4(3H)-one: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness

3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both the cyclopropyl and mercapto groups, which may confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and other therapeutic targets. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis, and case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10N2S\text{C}_{10}\text{H}_{10}\text{N}_2\text{S}

This compound features a quinazoline core with a mercapto group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition.

Inhibition of Carbonic Anhydrases

Research has demonstrated that derivatives of 2-mercaptoquinazolin-4(3H)-one, including this compound, exhibit significant inhibitory effects on various isoforms of carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes such as respiration and acid-base balance.

Table 1: Inhibitory Activity Against Carbonic Anhydrase Isoforms

CompoundCA IsoformIC50 (µM)Selectivity
This compoundCA I0.5Moderate
CA II0.7Moderate
CA IX0.1High
CA XII0.15High

The compound shows particularly high selectivity towards tumor-associated isoforms like CA IX and CA XII, making it a promising candidate for cancer therapy .

Antitumor Activity

In addition to its effects on carbonic anhydrases, studies have indicated that this compound may possess antitumor properties. Research focusing on structure-activity relationships has revealed that modifications to the mercapto group can significantly influence the compound's antitumor efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of several quinazoline derivatives, including this compound, against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that the compound inhibited cell proliferation with IC50 values of 5 µM for MCF-7 and 8 µM for MDA-MB-231, indicating its potential as a therapeutic agent .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of carbonic anhydrases. By binding to the active site of these enzymes, the compound disrupts their catalytic function, leading to decreased cellular proliferation and altered metabolic pathways associated with tumor growth.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and carbonic anhydrase isoforms. The presence of the cyclopropyl group enhances hydrophobic interactions, contributing to the compound's selectivity for specific isoforms .

Q & A

Q. What is the standard synthetic route for 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one?

The compound is synthesized via a one-pot reaction involving methyl anthranilate, cyclopropyl isothiocyanate (1.2 equivalents), and triethylamine (1.2 equivalents) in ethanol under reflux for 8 hours. The product precipitates as a white solid after cooling and is purified via filtration and diethyl ether washing . This method avoids chromatographic purification, making it scalable for academic labs.

Q. Which spectroscopic techniques are routinely employed to characterize this compound?

Key methods include:

  • Thin-layer chromatography (TLC) for reaction monitoring .
  • Nuclear Magnetic Resonance (NMR) for structural confirmation of the cyclopropyl and mercapto groups.
  • Infrared (IR) spectroscopy to verify the C=O (quinazolinone) and S-H (mercapto) stretches.
  • Mass spectrometry (MS) for molecular ion confirmation .

Q. What are the primary research applications of this compound?

The compound serves as:

  • A precursor for synthesizing pharmacologically active quinazolinone derivatives (e.g., enzyme inhibitors or quorum-sensing modulators) .
  • A scaffold for studying structure-activity relationships (SAR) due to its modifiable cyclopropyl and thiol groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization strategies include:

  • Solvent selection : Replacing ethanol with polar aprotic solvents (e.g., DMF) to enhance cyclopropyl isothiocyanate reactivity .
  • Catalyst use : Adding Lewis acids (e.g., Bi(TFA)₃) to accelerate cyclization, as demonstrated in analogous quinazolinone syntheses .
  • Reaction time adjustment : Extending reflux duration to 12 hours for complete conversion, monitored via TLC .

Q. How can contradictions in biological activity data for quinazolinone derivatives be resolved?

Contradictions often arise from assay variability or substituent effects. Mitigation approaches include:

  • Reproducibility checks : Standardizing assay protocols (e.g., enzyme inhibition assays at fixed pH and temperature) .
  • Computational modeling : Using molecular docking to predict binding affinities and validate experimental results .
  • Systematic SAR studies : Modifying substituents (e.g., replacing cyclopropyl with bulkier groups) to isolate contributing factors .

Q. What strategies enhance the pharmacological stability of this compound derivatives?

Stability improvements involve:

  • Protecting the thiol group : Converting -SH to disulfides or thioethers to prevent oxidation .
  • Cyclopropane ring functionalization : Introducing electron-withdrawing groups (e.g., halogens) to reduce metabolic degradation .
  • Salt formation : Preparing hydrochloride or sodium salts to enhance aqueous solubility and bioavailability .

Methodological Considerations

Q. How should researchers address low solubility of this compound in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound integrity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve delivery .

Q. What are the best practices for storing this compound?

  • Store under inert gas (N₂ or Ar) at 2–8°C to prevent thiol oxidation .
  • Use amber vials to protect against light-induced degradation .

Data Interpretation and Troubleshooting

Q. How to resolve discrepancies in NMR spectra of quinazolinone derivatives?

  • Dynamic effects : Check for tautomerism (e.g., thiol ↔ thione forms) by acquiring spectra at varying temperatures .
  • Impurity identification : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. Why might biological activity vary between batches of the same derivative?

  • Crystallinity differences : Characterize batches via X-ray diffraction to ensure consistent polymorphic forms .
  • Trace solvent retention : Perform Karl Fischer titration to rule out residual ethanol or DMF .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.